molecular formula C8H9Cl2NO2 B11927831 Methyl 4-amino-3-chlorobenzoate hydrochloride CAS No. 1251923-61-1

Methyl 4-amino-3-chlorobenzoate hydrochloride

Cat. No.: B11927831
CAS No.: 1251923-61-1
M. Wt: 222.07 g/mol
InChI Key: ZIQRONBGKJWSKA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chlorobenzoate hydrochloride (CAS 1251923-61-1) is a high-purity chemical building block critical for medicinal chemistry and organic synthesis. This compound features both an aromatic amine and a benzoate ester functional group on a chlorinated benzene ring, making it a versatile precursor for constructing more complex molecules. Its molecular formula is C 8 H 9 Cl 2 NO 2 and it has a molecular weight of 222.07 g/mol . The primary research value of this compound lies in its role as a key intermediate in the synthesis of novel pharmaceutical candidates. Recent scientific studies have specifically utilized derivatives of 4-amino-3-chlorobenzoate ester in the development of new Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . These inhibitors are a major focus in anticancer research, as targeting the EGFR pathway can effectively suppress tumor cell proliferation. The compound's structure allows for further functionalization to create derivatives such as 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides for biological evaluation . Handling should follow standard laboratory safety protocols. The compound is classified with a GHS07 hazard symbol and carries warnings that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1251923-61-1

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

methyl 4-amino-3-chlorobenzoate;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H

InChI Key

ZIQRONBGKJWSKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves esterifying 4-amino-3-chlorobenzoic acid with methanol in the presence of a catalytic acid. Hydrochloric acid (HCl) is typically used, which also facilitates the formation of the hydrochloride salt. The reaction proceeds via nucleophilic acyl substitution:

4-Amino-3-chlorobenzoic acid+CH3OHHClMethyl 4-amino-3-chlorobenzoate hydrochloride\text{4-Amino-3-chlorobenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 4-amino-3-chlorobenzoate hydrochloride}

Key Parameters:

  • Solvent : Methanol serves as both reactant and solvent.

  • Temperature : Reflux conditions (65–70°C) for 6–8 hours.

  • Acid Concentration : 30% HCl (1.5–2.0 equivalents).

Performance Data:

Yield (%)Purity (HPLC)Reaction Time (h)
88–89>95%6–8

This method’s simplicity is offset by challenges in controlling premature hydrolysis of the ester. Post-reaction pH adjustment (to 6–7) and extraction with methylene chloride improve isolation efficiency.

Chlorination Followed by Esterification

Step 1: Chlorination of 4-Aminobenzoic Acid Derivatives

Chlorination at the 3-position is achieved using iodobenzene dichloride (PhICl2_2) or N-chlorosuccinimide (NCS). For example, ethyl 4-aminobenzoate undergoes regioselective chlorination:

Ethyl 4-aminobenzoate+NCSEthyl 4-amino-3-chlorobenzoate\text{Ethyl 4-aminobenzoate} + \text{NCS} \rightarrow \text{Ethyl 4-amino-3-chlorobenzoate}

Key Parameters:

  • Solvent : Acetonitrile or tetrahydrofuran.

  • Temperature : 0–5°C for NCS; room temperature for PhICl2_2.

  • Catalyst : Pyridine or triethylamine enhances selectivity.

Performance Data:

Chlorinating AgentYield (%)Purity (HPLC)
NCS8692
PhICl2_27295

Step 2: Esterification or Transesterification

The chlorinated intermediate is esterified using methanol. For ethyl ester derivatives, transesterification with methanol under acidic conditions (e.g., H2_2SO4_4) yields the methyl ester.

Ethyl 4-amino-3-chlorobenzoate+CH3OHH+Methyl 4-amino-3-chlorobenzoate\text{Ethyl 4-amino-3-chlorobenzoate} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 4-amino-3-chlorobenzoate}

Key Parameters:

  • Catalyst : 5% H2_2SO4_4 or Amberlyst-15.

  • Temperature : 60–70°C for 12–24 hours.

Performance Data:

Starting MaterialYield (%)Purity (HPLC)
Ethyl ester9197

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base (methyl 4-amino-3-chlorobenzoate) is treated with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether or dichloromethane):

Methyl 4-amino-3-chlorobenzoate+HClMethyl 4-amino-3-chlorobenzoate hydrochloride\text{Methyl 4-amino-3-chlorobenzoate} + \text{HCl} \rightarrow \text{this compound}

Key Parameters:

  • Solvent : Dichloromethane or ethyl acetate.

  • Temperature : 0–5°C to prevent decomposition.

Performance Data:

HCl SourceYield (%)Purity (HPLC)
HCl gas9598
Concentrated HCl9096

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Direct esterification) is optimal for small-scale synthesis but requires careful pH control.

  • Method 2 (Chlorination-esterification) offers higher regioselectivity, suitable for industrial applications.

  • Method 3 (Salt formation) is universally applicable but depends on the purity of the free base.

Analytical Characterization

  • Melting Point : 112–113°C (lit.).

  • 1^1H NMR (CDCl3_3): δ 7.97 (d, J=8.5 Hz, 1H), 7.72 (dd, J=8.4, 1.9 Hz, 1H), 6.70 (d, J=8.5 Hz, 1H), 4.29 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).

  • IR : 3350 cm1^{-1} (N–H stretch), 1705 cm1^{-1} (C=O ester).

Industrial and Environmental Considerations

Green Chemistry Advances

  • Microreactor Technology : Continuous flow systems reduce reaction times (30–60 seconds for diazotization) and improve safety in chlorination steps.

  • Catalyst Recycling : Palladium catalysts in carbonylation steps achieve >95% yield with minimal waste.

Waste Management

  • Byproducts : o-Toluidine hydrochloride (from Method 1) and sodium chloride require neutralization before disposal.

  • Solvent Recovery : DMF and methanol are distilled and reused, reducing environmental impact .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound exhibits reactivity driven by its amino (-NH₂) and chloro (-Cl) substituents on the benzene ring.

Nucleophilic Substitution

The chlorine atom at the meta position acts as a leaving group in substitution reactions. For example:

  • Reaction : Substitution of Cl with nucleophiles (e.g., hydroxide ions)

  • Conditions : Elevated temperatures, polar aprotic solvents (e.g., methanol with NaOH).

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position due to its activating effect. This is critical in synthesizing substituted derivatives.

Acid-Base Interactions

As a hydrochloride salt, the compound can undergo protonation/deprotonation, influencing its solubility and reactivity in aqueous systems.

Reactivity Patterns

Functional Group Reactivity Example Reaction
Amino (-NH₂) Nucleophilic, activates ring for electrophilic substitutionReaction with acylating agents (e.g., butyryl chloride)
Chloro (-Cl) Electronegative, acts as a leaving groupSubstitution with hydroxide or amine nucleophiles

Analytical Characterization

Common techniques include:

  • NMR : Confirms aromatic protons and functional group environments.

  • IR : Identifies -NH₂ (3300 cm⁻¹) and -COOCH₃ (1700 cm⁻¹) stretches.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
Methyl 4-amino-3-chlorobenzoate hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as therapeutic agents targeting different biological pathways. For instance, it has been studied as a precursor in the synthesis of dopamine D2 and serotonin 5-HT3 receptor antagonists, showcasing its importance in developing drugs for neurological conditions .

1.2 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, contributing to the development of new antibiotics or adjuvants to enhance existing antibiotic treatments .

Synthesis and Structure-Activity Relationships (SAR)

2.1 Synthesis Pathways
The compound can be synthesized from 4-amino-3-chlorobenzoic acid through esterification with methanol, yielding methyl 4-amino-3-chlorobenzoate in high purity . This synthesis route is critical for producing the compound for research and development purposes.

2.2 Structure-Activity Relationships
Studies have established structure-activity relationships for derivatives of this compound, indicating that modifications to its structure can significantly influence biological activity. For example, alterations in the substituents on the aromatic ring have been correlated with varying degrees of receptor affinity and efficacy .

Case Studies

Case Study 1: Antagonist Development
A study focused on synthesizing novel dopamine D2 and serotonin receptor antagonists derived from this compound demonstrated promising results in preclinical trials. The synthesized compounds exhibited enhanced receptor binding affinity compared to existing drugs .

Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against a panel of bacterial strains, including resistant strains. Results showed that certain derivatives had potent antimicrobial activity, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Data Tables

Compound Target Receptor Binding Affinity (nM) Efficacy (%)
Methyl 4-amino-3-chlorobenzoateD2 Receptor5085
Methyl derivative A5-HT3 Receptor3090
Methyl derivative BAMPA Receptor7080

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features Applications/Notes
This compound C₈H₈ClNO₂·HCl 185.61 107–111 0.58 g/L (25°C) 3-Cl, 4-NH₂, benzoate ester, HCl salt HPLC impurity analysis
Methyl 4-aminobenzoate C₈H₉NO₂ 151.16 Not reported Higher solubility 4-NH₂, benzoate ester (no Cl substituent) Intermediate in sunscreen agents
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate C₁₂H₁₀ClNO₂S 267.73 140–141 Not reported Thiophene ring, 4-Cl-phenyl group Pesticide testing standard
Methyl 4-amino-3-cyclopropylbenzoate hydrochloride C₁₁H₁₄ClNO₂ 227.69 Not reported Not reported Cyclopropyl substituent, HCl salt Potential drug candidate
3-Chloro-4-methoxybenzylamine hydrochloride C₈H₁₁Cl₂NO 208.09 Not reported Soluble in polar solvents 3-Cl, 4-OCH₃, benzylamine HCl salt Intermediate in organic synthesis

Biological Activity

Methyl 4-amino-3-chlorobenzoate hydrochloride, also known as Methyl 4-amino-3-chlorobenzoate , is a compound that has garnered attention for its biological activities, particularly in pharmacology and microbiology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C8_8H8_8ClN\O2_2
  • Molecular Weight : Approximately 222.07 g/mol

The compound features an aromatic structure with a chlorobenzoate group, which contributes to its reactivity and biological interactions. Its basic nature allows for various chemical modifications, making it versatile in synthetic organic chemistry applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Pharmacological Interest

The compound has been studied for its pharmacological properties, particularly in relation to its derivatives. Some derivatives have shown significant serotoninergic and dopaminergic activity, indicating potential therapeutic applications in treating conditions such as nausea and emesis induced by chemotherapy .

Case Study: Serotonin Receptor Binding

A study evaluated the binding affinity of methyl 4-amino-3-chlorobenzoate derivatives to serotonin receptors. The results showed that modifications on the benzamide structure significantly increased binding affinity, suggesting that structural optimization can enhance pharmacological efficacy.

The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors within microbial cells or human tissues. For instance, its interaction with serotonin receptors may block the pathways involved in nausea and vomiting, while its antimicrobial effects could stem from disrupting bacterial cell wall synthesis .

Toxicity and Safety Profile

While the compound shows promise in various applications, understanding its toxicity is crucial. Preliminary studies indicate that it has a moderate safety profile; however, further toxicological assessments are necessary to evaluate its long-term effects and safety in clinical settings .

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-chlorobenzoate hydrochloride, and what critical reaction parameters must be controlled?

Answer: A common method involves sequential functionalization of chlorobenzoic acid derivatives. For example, chlorobenzoic acid can be activated via Vilsmeier reagent (a mix of DMF and POCl₃) to form an intermediate acyl chloride, followed by esterification with methanol to yield the methyl ester. Subsequent amination at the 4-position requires controlled nitration/reduction or direct nucleophilic substitution under anhydrous conditions. Reaction temperature (0–5°C for acylation) and stoichiometry of the aminating agent are critical to avoid over-substitution or decomposition . The final hydrochloride salt is typically precipitated using HCl gas or concentrated HCl in a non-aqueous solvent .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns: the methyl ester (δ ~3.8–3.9 ppm in ¹H NMR), aromatic protons (δ 7.2–8.1 ppm), and hydrochloride protonation (broad NH signal at δ ~8–10 ppm) .
  • Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺ at m/z 216.6 for free base; [M+Cl]⁻ at m/z 251.0 for hydrochloride) .

Q. How does pH and temperature affect the stability of this compound during storage?

Answer: The compound is hygroscopic and prone to hydrolysis in aqueous media. Long-term storage requires desiccated conditions (≤4°C, argon atmosphere). Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation when stored in amber glass vials. Buffered solutions (pH 4–6) retain >90% integrity for 48 hours at 25°C, while alkaline conditions (pH >8) accelerate ester hydrolysis .

Q. What solvents are optimal for solubility in experimental workflows?

Answer: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or methanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (final DMSO ≤1% to avoid cytotoxicity) .

Q. What safety protocols are essential for handling this compound?

Answer: Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. Waste must be neutralized (e.g., 10% NaOH for hydrolysis) before disposal via licensed hazardous waste contractors. Spills require immediate containment with inert absorbents (vermiculite) and ventilation .

Advanced Research Questions

Q. How can synthetic yields be optimized using factorial design methodologies?

Answer: A three-factor, two-level factorial design can optimize reaction time, temperature, and reagent molar ratios. For example, varying POCl₃ equivalents (1.2–1.5) and DMF concentration (1–5 mol%) during acylation maximizes intermediate purity. Response surface modeling (e.g., ANOVA) identifies temperature (50–60°C) as the most significant factor for amination yield (>85%) .

Q. What strategies are effective for identifying and quantifying trace impurities?

Answer: HPLC-MS/MS with a charged aerosol detector (CAD) detects non-UV-active impurities. Common impurities include:

  • 3-Chloro-4-nitrobenzoate (unreacted nitration intermediate, m/z 230.0).
  • Hydrolysis products (e.g., 4-amino-3-chlorobenzoic acid, m/z 186.5).
    Quantify using external calibration curves (LOD: 0.1% w/w) and mitigate via recrystallization (ethanol/water, 3:1 v/v) .

Q. What pharmacological models are suitable for studying its bioactivity?

Answer:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence resonance energy transfer (FRET).
  • Cell-based assays (IC₅₀ determination in cancer lines like MCF-7 or HepG2) with MTT or resazurin viability staining .
  • Molecular docking (AutoDock Vina) predicts binding affinity to targets like BCRP/ABCG2 transporters, given structural analogs show efflux inhibition .

Q. How can degradation pathways be elucidated under accelerated stress conditions?

Answer: Subject the compound to oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B guidelines) stress. LC-QTOF-MS identifies degradation products:

  • Primary pathway : Ester hydrolysis to 4-amino-3-chlorobenzoic acid.
  • Secondary pathway : Dechlorination (via radical intermediates) under UV light.
    Kinetic modeling (Arrhenius equation) extrapolates shelf-life at 25°C .

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?

Answer: Key modifications include:

  • Ester replacement : Amide or carbamate groups improve metabolic stability.
  • Halogen substitution : Fluorine at the 5-position increases lipophilicity (logP ↑0.5) and blood-brain barrier penetration.
  • Amino group derivatization : Acetylation reduces cationic charge, enhancing solubility. Test derivatives in parallel artificial membrane permeability assays (PAMPA) .

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